2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide
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Overview
Description
2-[(6S)-5-azaspiro[24]heptan-6-yl]-N-methylacetamide is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide typically involves the reaction of a spirocyclic amine with an acylating agent. One common method includes the use of N-methylacetamide as the acylating agent, which reacts with the spirocyclic amine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride
- Methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride
Uniqueness
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is unique due to its specific spirocyclic structure and the presence of the N-methylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2694057-56-0 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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